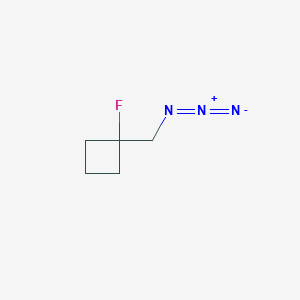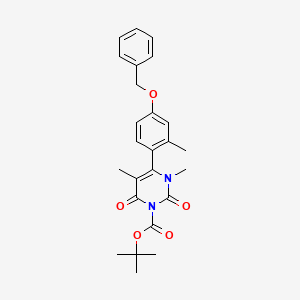
CybLuc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CybLuc, also known as N-cyclobutylaminoluciferin, is a derivative of aminoluciferin. It is a compound that has gained significant attention in the field of bioluminescence imaging due to its enhanced properties compared to traditional luciferin derivatives. This compound is particularly noted for its ability to produce strong bioluminescent signals, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CybLuc involves the introduction of a cyclobutyl group to the aminoluciferin structure. This modification is typically achieved through a series of chemical reactions that include the formation of intermediate compounds. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and commercial applications. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
CybLuc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce bioluminescent light.
Reduction: The compound can also participate in reduction reactions under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major product of the oxidation reaction of this compound is oxyluciferin, which is responsible for the bioluminescent signal. Other reactions may produce different derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
CybLuc has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in living organisms.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
CybLuc exerts its effects through a bioluminescence mechanism. When this compound is oxidized by firefly luciferase, it produces light. The molecular target of this compound is the luciferase enzyme, which catalyzes the oxidation reaction. The pathway involves the formation of an excited state intermediate that emits light upon returning to the ground state.
Comparación Con Compuestos Similares
Similar Compounds
D-luciferin: The standard substrate for firefly luciferase, producing bioluminescence.
Aminoluciferin: A derivative of luciferin with an amino group, used in various bioluminescence applications.
Uniqueness of CybLuc
This compound is unique due to its enhanced bioluminescent properties. It produces a stronger and more stable bioluminescent signal compared to D-luciferin and aminoluciferin. This makes this compound particularly valuable for deep tissue imaging and long-term studies.
Propiedades
Fórmula molecular |
C15H15N3O2S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(4S)-2-[6-(cyclobutylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2S2/c19-15(20)11-7-21-13(18-11)14-17-10-5-4-9(6-12(10)22-14)16-8-2-1-3-8/h4-6,8,11,16H,1-3,7H2,(H,19,20)/t11-/m1/s1 |
Clave InChI |
DRLXXHYUKOJAOR-LLVKDONJSA-N |
SMILES isomérico |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=N[C@H](CS4)C(=O)O |
SMILES canónico |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=NC(CS4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



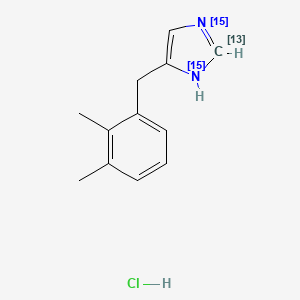



![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

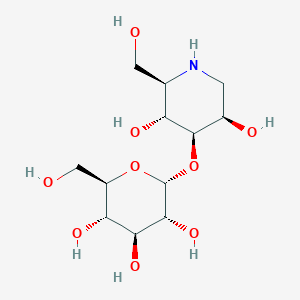
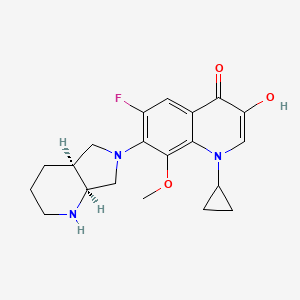
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
